molecular formula C8H8N4S B12875560 2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile CAS No. 1501-08-2

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile

Katalognummer: B12875560
CAS-Nummer: 1501-08-2
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: HPLXQDYPMZVLOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with amino, ethylsulfanyl, and dicarbonitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile typically involves the reaction of 2-amino-3,4-dicyanopyrrole with ethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The dicarbonitrile groups can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The ethylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the dicarbonitrile groups can form hydrogen bonds with amino acid residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile is unique due to the presence of both ethylsulfanyl and dicarbonitrile groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1501-08-2

Molekularformel

C8H8N4S

Molekulargewicht

192.24 g/mol

IUPAC-Name

2-amino-5-ethylsulfanyl-1H-pyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C8H8N4S/c1-2-13-8-6(4-10)5(3-9)7(11)12-8/h12H,2,11H2,1H3

InChI-Schlüssel

HPLXQDYPMZVLOB-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=C(C(=C(N1)N)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.